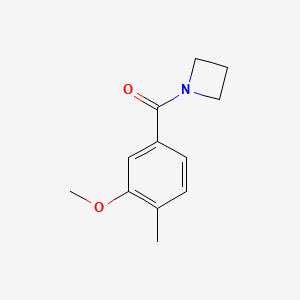
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide, also known as DMPT, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly used as a feed additive in the animal industry to improve animal growth and feed efficiency. However, recent research has revealed that DMPT has several other potential applications, including as an anticancer agent, an antiviral agent, and an anti-inflammatory agent. In
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields. In the animal industry, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide is used as a feed additive to improve animal growth and feed efficiency. Several studies have shown that N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide can increase the growth rate, body weight, and feed efficiency of various animals, including pigs, chickens, and fish.
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has also been studied for its potential anticancer properties. Research has shown that N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
In addition, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been studied for its antiviral properties. Research has shown that N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide can inhibit the replication of several viruses, including influenza virus, porcine reproductive and respiratory syndrome virus (PRRSV), and porcine epidemic diarrhea virus (PEDV).
Mécanisme D'action
The exact mechanism of action of N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide is not fully understood. However, research has suggested that N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide may work by regulating the expression of various genes involved in cell growth, apoptosis, and immune response. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell growth. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has several biochemical and physiological effects. In animals, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been found to increase the levels of growth hormone and insulin-like growth factor-1 (IGF-1), which are important for growth and development. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has also been found to increase the levels of adiponectin, which is involved in energy metabolism and insulin sensitivity.
In cancer cells, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been found to induce apoptosis by activating the caspase-3 pathway. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has also been found to inhibit the expression of various genes involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide can be easily incorporated into animal feed and administered orally, making it a convenient compound for animal studies.
However, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide also has some limitations for lab experiments. It is a relatively new compound and its long-term effects on animals and humans are not fully understood. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide may also have different effects on different animal species and at different doses.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide. One area of research is to further explore its potential anticancer properties and to develop N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide-based anticancer drugs. Another area of research is to investigate its potential as an antiviral agent, particularly for emerging viral diseases such as COVID-19.
In addition, research can be conducted to investigate the long-term effects of N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide on animal and human health. Studies can also be conducted to investigate the optimal dose and administration method of N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide for different animal species.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide, or N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide, is a synthetic compound that has several potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide can lead to the development of new drugs and improve animal and human health.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide is synthesized by reacting 2,6-dimethylphenylamine with 3-methylthiophene-2-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and the resulting product is purified by column chromatography to obtain pure N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9-5-4-6-10(2)12(9)15-14(16)13-11(3)7-8-17-13/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEATVJIANYWCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)
